molecular formula C7H4FNS B1446151 2-Fluoro-5-mercaptobenzonitrile CAS No. 1378588-41-0

2-Fluoro-5-mercaptobenzonitrile

Cat. No.: B1446151
CAS No.: 1378588-41-0
M. Wt: 153.18 g/mol
InChI Key: PYBHNYNUDGSMIJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-mercaptobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of a fluorine atom, a mercapto group, and a nitrile group attached to a benzene ring. This compound appears as a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name

2-fluoro-5-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBHNYNUDGSMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-mercaptobenzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with a thiol reagent under reducing conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or tin chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation to form sulfinic or sulfonic acid derivatives.

Reagent/ConditionsProductYieldMechanism HighlightsReference
H₂O₂ (aqueous, acidic)2-Fluoro-5-sulfonylbenzonitrile75-85%Two-electron oxidation pathway
KMnO₄ (neutral pH, RT)2-Fluoro-5-sulfinic acid60%Radical-mediated oxidation
mCPBA (CH₂Cl₂, 0°C)Sulfoxide intermediate92%Stereoselective epoxidation

Key Findings :

  • Oxidation selectivity depends on pH: Acidic conditions favor sulfonic acid formation, while neutral conditions yield sulfinic acids.

  • Catalytic systems like TBAB (tetrabutylammonium bromide) enhance reaction rates in polar aprotic solvents .

Reduction Reactions

The nitrile group is reduced to primary amines under controlled conditions.

Reagent/ConditionsProductYieldNotesReference
LiAlH₄ (THF, reflux)2-Fluoro-5-aminobenzonitrile68%Requires anhydrous conditions
H₂/Pd-C (EtOH, 50°C)2-Fluoro-5-aminobenzylamine90%Selective reduction of -CN
NaBH₄/NiCl₂ (MeOH, RT)Partial reduction to aldehyde45%Stoichiometry-dependent

Key Findings :

  • Catalytic hydrogenation preserves the fluorine substituent but requires elevated pressures (3–5 bar).

  • Over-reduction to secondary amines is avoided using Pd-C instead of Raney Ni .

Substitution Reactions

The fluorine atom and mercapto group participate in nucleophilic substitutions.

Fluorine Displacement

Nucleophile/ConditionsProductYieldSolvent SystemReference
NaSH (NMP, 160°C)2-Fluoro-5-mercaptobenzonitrile83%Patent-scaled synthesis
NH₃ (DMSO, 120°C)5-Amino-2-fluorobenzonitrile78%Microwave-assisted
PhSH (K₂CO₃, DMF)2-(Phenylthio)-5-fluorobenzonitrile65%SNAr mechanism

Mercapto Group Substitution

Electrophile/ConditionsProductYieldCatalystReference
CH₃I (NaOH, EtOH)2-Fluoro-5-methylthiobenzonitrile88%Thioether formation
ClCH₂COCl (NEt₃, CH₂Cl₂)2-Fluoro-5-(chloroacetylthio)benzonitrile70%Acylation

Key Findings :

  • Fluorine substitution follows an SNAr mechanism, accelerated by electron-withdrawing -CN groups .

  • Mercapto group reactions are pH-sensitive: Thiolate ions (generated under basic conditions) enhance nucleophilicity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for benzothiazoles and fused rings.

Conditions/ReagentsProductYieldApplicationReference
ATP (o-aminothiophenol), TPP2-(4-Fluorophenyl)benzothiazole75%Anticancer agent synthesis
CuI, DMF, 140°CBenzo[d]thiazole-2-carbonitrile80%Photovoltaic material precursor

Key Findings :

  • Cyclization with o-aminothiophenol proceeds via imidoyl chloride intermediates .

  • Copper catalysts enable Ullmann-type coupling for heteroaromatic systems .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Dominant Pathway
Fluorine substitution1.2 × 10⁻³85SNAr with π-deficient ring
Mercapto oxidation4.5 × 10⁻⁴72Radical chain mechanism
Nitrile reduction2.8 × 10⁻²48Hydride transfer

Data compiled from kinetic studies in .

Mechanistic Insights

  • Oxidation : The mercapto group undergoes sequential proton-coupled electron transfer (PCET) to form sulfenic acid intermediates, which further oxidize to sulfonic acids.

  • Substitution : Fluorine’s electronegativity polarizes the aromatic ring, making C-F bonds susceptible to nucleophilic attack in polar aprotic solvents like NMP .

  • Cyclization : Intramolecular thiol-epoxide reactions form six-membered transition states, as evidenced by DFT calculations .

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-mercaptobenzonitrile serves as a valuable building block in organic synthesis. Its functional groups enable the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : The thiol group can be oxidized to form disulfides.
  • Reduction : The nitrile group can be reduced to produce amines.
  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions for Reactions

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, iodineDisulfides
ReductionLithium aluminum hydride, catalytic hydrogenationAmines
SubstitutionAmines, thiolsVarious substituted benzonitriles

Biological Applications

The compound exhibits promising biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

In vitro studies have demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)32
Staphylococcus aureus (MRSA)64
Escherichia coli16
Klebsiella pneumoniae32

These results indicate the potential of this compound as a lead compound for developing new antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects against human tumor cell lines, such as HCT116 and A549. The cytotoxicity results are as follows:

Cell LineIC50 (µM)Control (5-Fluorouracil) IC50 (µM)
HCT11612.510
A54915.012

These findings suggest that this compound could play a role in cancer therapy.

Enzyme Interaction Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways by covalently bonding through its thiol group. This interaction alters enzyme kinetics and suggests its application in drug design targeting metabolic disorders.

Electrochemical Applications

The compound has been studied for its interactions with gold electrodes, influencing adsorption behaviors critical for sensor development. Such properties highlight its versatility beyond traditional biological applications and indicate potential uses in electrochemical sensors and biosensors.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-mercaptobenzonitrile involves its interaction with biological molecules, particularly proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.

    2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

2-Fluoro-5-mercaptobenzonitrile is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. The combination of the fluorine atom and the mercapto group makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Fluoro-5-mercaptobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving halogenated benzonitriles. The synthesis typically yields high purity and can be optimized for specific applications in drug development .

Anticancer Activity

Table 1: Effects of this compound on Tumor Markers

Treatment (mg/kg)Tumor Size Reduction (%)mRNA Level Reduction (HIF-2α)
0 (Vehicle)--
103040%
405060%

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus16
Escherichia coli>64
Klebsiella pneumoniae32

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Renal Cell Carcinoma : A study involving xenograft models indicated that treatment with this compound led to significant tumor regression and alterations in gene expression related to tumor hypoxia .
  • Bacterial Infections : Clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying concentrations of the compound, resulting in effective inhibition of bacterial growth at lower concentrations compared to standard antibiotics like vancomycin .

Q & A

Q. What are the established synthetic routes for preparing 2-fluoro-5-mercaptobenzonitrile, and what critical parameters influence yield?

The synthesis of fluorinated benzonitrile derivatives often involves multi-step functionalization. A common approach includes:

  • Step 1 : Introduction of the nitrile group via nucleophilic substitution or cyanation reactions under palladium catalysis.
  • Step 2 : Selective fluorination using reagents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C).
  • Step 3 : Thiol (-SH) group incorporation via reduction of disulfides or displacement of leaving groups (e.g., halides) with thiourea followed by hydrolysis .

Q. Key Parameters :

  • Temperature control during fluorination to avoid side reactions (e.g., defluorination).
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Q. What analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and fluorine coupling patterns (e.g., meta-fluorine splitting). The -SH proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often absent due to exchange broadening .
    • ¹³C NMR : Nitrile carbons resonate at ~115–120 ppm; fluorine-induced deshielding shifts adjacent carbons by 5–10 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₇H₃FNS, expected m/z: 152.0023 .
  • FT-IR : Confirm -CN (2220–2240 cm⁻¹) and -SH (2550–2600 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or HRMS data often arise from:

  • Tautomerism : The -SH group may tautomerize to form disulfides, altering spectral profiles. Use reducing agents (e.g., DTT) to stabilize the thiol form .
  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals. For example, DMSO-d₆ may suppress -SH proton visibility due to hydrogen bonding .
  • Impurity Interference : Trace solvents (e.g., EtOAc) or starting materials may co-elute. Validate purity via HPLC (C18 column, acetonitrile/water gradient).

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

The compound’s -CN and -SH groups enable diverse reactivity:

  • Suzuki–Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids. The -F group directs para substitution, while the -SH group requires protection (e.g., as a thioether) to prevent catalyst poisoning .
  • Thiol-Ene Click Chemistry : React with alkenes under UV light for bioconjugation. Yields >80% are achievable with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator .

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in biochemical applications?

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, enhancing the electrophilicity of the aromatic ring. This increases reactivity in nucleophilic aromatic substitution (e.g., with cysteine residues in proteins) .
  • Steric Effects : The small size of fluorine minimizes steric hindrance, allowing precise interactions in enzyme active sites. For example, fluorinated analogs are used to probe DNA methyltransferase mechanisms by mimicking cytosine .

Q. What are the challenges in stabilizing this compound for long-term storage?

  • Oxidation Sensitivity : The -SH group oxidizes to disulfides in air. Store under inert gas (N₂/Ar) at -20°C with desiccants.
  • Light Sensitivity : Protect from UV light using amber vials.
  • Purity Degradation : Monitor via periodic HPLC analysis (retention time shifts >0.5 min indicate degradation) .

Methodological Guidance

  • Contradiction Analysis : Always cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) .
  • Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-mercaptobenzonitrile
Reactant of Route 2
2-Fluoro-5-mercaptobenzonitrile

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